Cephalosporin
描述
Structure
2D Structure
3D Structure
属性
分子式 |
C15H21N3O7S |
|---|---|
分子量 |
387.4 g/mol |
IUPAC 名称 |
(2R)-2-[(R)-[[(6R)-6-amino-6-carboxyhexanoyl]amino]-carboxymethyl]-5-methylidene-2H-1,3-thiazine-4-carboxylic acid |
InChI |
InChI=1S/C15H21N3O7S/c1-7-6-26-12(18-10(7)14(22)23)11(15(24)25)17-9(19)5-3-2-4-8(16)13(20)21/h8,11-12H,1-6,16H2,(H,17,19)(H,20,21)(H,22,23)(H,24,25)/t8-,11+,12-/m1/s1 |
InChI 键 |
JGKXEMYIHDYWCZ-JFUSQASVSA-N |
手性 SMILES |
C=C1CS[C@@H](N=C1C(=O)O)[C@@H](C(=O)O)NC(=O)CCCC[C@H](C(=O)O)N |
规范 SMILES |
C=C1CSC(N=C1C(=O)O)C(C(=O)O)NC(=O)CCCCC(C(=O)O)N |
产品来源 |
United States |
Cephalosporin Biosynthesis Pathways and Regulation
Biochemical Precursors and Initial Enzymatic Steps
The foundational precursors for cephalosporin biosynthesis are three amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. ruhr-uni-bochum.denih.govnih.govgenome.jptandfonline.com These are assembled into a linear tripeptide, which then undergoes cyclization to form the initial β-lactam structure.
Tripeptide Formation: δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) Synthesis
The initial and crucial step in this compound biosynthesis is the non-ribosomal synthesis of the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). ruhr-uni-bochum.denih.govnih.govgenome.jptandfonline.comgoogle.com This process is catalyzed by a single, large, multifunctional enzyme known as δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS). ruhr-uni-bochum.denih.govnih.govtandfonline.comgoogle.com ACVS functions through a thiotemplate mechanism, activating each amino acid and sequentially linking them to form the tripeptide. ruhr-uni-bochum.denih.govnih.govtandfonline.com The enzyme also facilitates the epimerization of L-valine to D-valine at the tripeptide stage. ruhr-uni-bochum.de
The availability of these amino acid precursors is critical for ACV synthesis. L-α-aminoadipic acid, a non-proteinogenic amino acid, is particularly important as it is an intermediate in the lysine (B10760008) biosynthesis pathway. ruhr-uni-bochum.de Its intracellular pool and the activity of enzymes involved in its metabolism, such as α-aminoadipate reductase (a-AAR), can influence this compound production by competing for this precursor. ruhr-uni-bochum.de L-valine availability also plays a significant regulatory role. ruhr-uni-bochum.de
Core Cephem Ring System Formation
Following the synthesis of the linear ACV tripeptide, the core bicyclic structure of β-lactam antibiotics is formed.
Isopenicillin N Synthase (IPNS)-Catalyzed Cyclization
The linear ACV tripeptide undergoes an oxidative bicyclization reaction catalyzed by isopenicillin N synthase (IPNS). nih.govgenome.jptandfonline.comresearchgate.netebi.ac.ukwikipedia.orgrsc.orgrcsb.orgmdpi.comresearchgate.netnih.govgoogle.comcapes.gov.brresearchgate.netnih.govasm.org IPNS is a non-heme iron-dependent dioxygenase that utilizes molecular oxygen and requires Fe(II) as a cofactor. ebi.ac.ukwikipedia.orgrcsb.orgcapes.gov.br This enzymatic reaction forms the characteristic four-membered β-lactam ring and the five-membered thiazolidine (B150603) ring, yielding isopenicillin N (IPN). nih.govgenome.jptandfonline.comresearchgate.netebi.ac.ukwikipedia.orgrsc.orgrcsb.orgmdpi.comresearchgate.netnih.govgoogle.comnih.govasm.org IPN is the first intermediate in the pathway with antibiotic activity and serves as a branch point for the synthesis of penicillins and cephalosporins. genome.jpresearchgate.net
Isomerization to Penicillin N
In the biosynthesis of cephalosporins, IPN undergoes an epimerization step. mdpi.comresearchgate.netgoogle.comresearchgate.netnih.govqmul.ac.ukgoogle.com This reaction, catalyzed by isopenicillin N epimerase (encoded by genes like cefD1 and cefD2 in Acremonium chrysogenum), converts the L-α-aminoadipyl side chain of IPN to its D-enantiomer, forming penicillin N (PenN). mdpi.comresearchgate.netresearchgate.netqmul.ac.uk This isomerization is crucial because penicillin N is the specific substrate for the subsequent ring expansion reaction that leads to the this compound nucleus. qmul.ac.uk This epimerization step has been localized to peroxisomes in some fungal systems. researchgate.netresearchgate.net
Conversion to this compound C
The conversion of penicillin N to this compound C involves a series of enzymatic modifications, including ring expansion and side-chain modifications.
Ring Expansion: Penicillin N is converted to deacetoxythis compound C (DAOC) by the enzyme deacetoxythis compound C synthase (also known as expandase). nih.govmdpi.comresearchgate.netasm.orgresearchgate.net This enzyme catalyzes the expansion of the five-membered thiazolidine ring of penicillin N into the six-membered dihydrothiazine ring characteristic of cephalosporins. nih.govmdpi.comresearchgate.netasm.orgresearchgate.net
Hydroxylation: DAOC is then hydroxylated at the C-3 methyl group to form deacetylthis compound C (DAC). This step is carried out by a deacetoxythis compound C hydroxylase. mdpi.comresearchgate.netasm.orgresearchgate.net
Acetylation: Finally, DAC is acetylated by deacetylthis compound-C acetyltransferase (encoded by the cefG gene) to yield this compound C (CPC). mdpi.comresearchgate.netasm.orgresearchgate.net
Molecular Genetics of this compound Biosynthetic Genes
The genes encoding the enzymes involved in this compound biosynthesis are typically organized into gene clusters in the producing microorganisms, such as Acremonium chrysogenum. mdpi.comtaylorfrancis.comresearchgate.netasm.orgresearchgate.net In A. chrysogenum, these genes are distributed across at least two chromosomal clusters: an "early cluster" and a "late cluster." mdpi.comtaylorfrancis.comresearchgate.netasm.orgresearchgate.net
The early cluster commonly includes genes for the initial steps, such as pcbAB (encoding ACVS), pcbC (encoding IPNS), and cefD1/cefD2 (encoding IPN epimerase). nih.govmdpi.comtaylorfrancis.comresearchgate.netasm.org Transporter genes like cefP, cefM, and cefT are also found within or near these clusters, facilitating the movement of intermediates between cellular compartments. researchgate.netresearchgate.net
The late cluster contains genes responsible for the later stages of CPC synthesis, including cefEF (encoding DAOC synthase/hydroxylase) and cefG (encoding DAC acetyltransferase). mdpi.comresearchgate.netasm.orgresearchgate.netresearchgate.net
Data Tables
Table 1: Key Enzymes and Steps in this compound C Biosynthesis
| Step | Enzyme(s) | Substrate(s) | Product(s) | Primary Gene(s) (Commonly cited) |
| Tripeptide Formation | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) | L-α-aminoadipic acid, L-cysteine, L-valine | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) | pcbAB |
| Oxidative Bicyclization | Isopenicillin N synthase (IPNS) | ACV, O₂ | Isopenicillin N (IPN) | pcbC |
| Isomerization | Isopenicillin N epimerase (e.g., CefD1, CefD2) | IPN | Penicillin N (PenN) | cefD1, cefD2 |
| Ring Expansion | Deacetoxythis compound C synthase (DAOC synthase/Expandase) | Penicillin N | Deacetoxythis compound C (DAOC) | cefEF (or cefE) |
| Hydroxylation | Deacetoxythis compound C hydroxylase (DAOC hydroxylase) | DAOC | Deacetylthis compound C (DAC) | cefEF (or ceJEF) |
| Acetylation | Deacetylthis compound-C acetyltransferase (DAC acetyltransferase) | DAC, Acetyl-CoA | This compound C (CPC) | cefG |
Table 2: this compound Biosynthetic Gene Clusters in Acremonium chrysogenum
| Cluster Name | Chromosomal Location (General) | Key Genes | Enzymes Encoded | Primary Biosynthetic Steps Involved |
| Early Cluster | Chromosome VII (example) | pcbAB, pcbC, cefD1, cefD2, cefP, cefM, cefT (transporters) | ACVS, IPNS, IPN epimerase, transporters | Tripeptide formation, IPN formation, IPN to PenN isomerization, intermediate transport |
| Late Cluster | Chromosome I (example) | cefEF, cefG | DAOC synthase/hydroxylase, DAC acetyltransferase | PenN to DAOC, DAOC to DAC, DAC to CPC |
Chromosomal Gene Clusters and Their Organization
The genes responsible for this compound C biosynthesis in A. chrysogenum are primarily located in two distinct clusters on different chromosomes asm.orgnih.govisciii.es.
The "Early" Cluster: This cluster contains genes involved in the initial stages of the pathway, including the synthesis of the tripeptide precursor and its cyclization to isopenicillin N (IPN). Key genes found in this cluster include:
pcbAB: Encodes the α-aminoadipyl-cysteinyl-valine (ACV) synthetase, a large multi-enzyme complex that condenses L-α-aminoadipic acid, L-cysteine, and L-valine to form the ACV tripeptide am-online.orgresearchgate.net.
pcbC: Encodes isopenicillin N synthase (IPNS), which catalyzes the oxidative cyclization of the ACV tripeptide to form isopenicillin N (IPN) am-online.orgresearchgate.net.
cefD1 and cefD2: These genes encode the enzymes responsible for the epimerization of IPN to penicillin N, a crucial step specific to this compound biosynthesis asm.orgisciii.esresearchgate.net.
cefT: Encodes a transmembrane protein thought to be involved in the export of the antibiotic isciii.esresearchgate.net.
The "Late" Cluster: This cluster houses genes responsible for the later, this compound-specific modifications, transforming penicillin N into this compound C. The primary genes in this cluster are:
cefEF: Encodes a bifunctional enzyme, deacetoxythis compound C (DAOC) synthase/hydroxylase, which expands the thiazolidine ring of penicillin N to form DAOC and then hydroxylates it to deacetylthis compound C (DAC) oup.comam-online.orgresearchgate.net.
cefG: Encodes deacetylthis compound C acetyltransferase (DAC-AT), which catalyzes the final acetylation step to yield this compound C asm.orgam-online.orgresearchgate.net.
The organization of these genes into clusters, often with divergently oriented gene pairs sharing common promoter regions (e.g., pcbAB-pcbC), suggests coordinated transcriptional regulation asm.orgisciii.esruhr-uni-bochum.demdpi.com. While the genes pcbAB and pcbC are closely linked, the cefEF and cefG genes form a separate cluster asm.orgisciii.es. This clustered organization is common for genes involved in secondary metabolite biosynthesis in fungi asm.org.
Regulatory Mechanisms of Gene Expression
The expression of this compound biosynthesis genes is tightly regulated by a complex network of transcription factors and environmental signals, ensuring efficient production under optimal conditions nih.govruhr-uni-bochum.deruhr-uni-bochum.demdpi.comasm.orgresearchgate.net.
Transcription Factors: Several transcription factors have been identified as key regulators:
CPCR1: A winged helix transcription factor belonging to the RFX family, CPCR1 binds to specific sequences in the promoter regions of this compound biosynthesis genes, particularly between pcbAB and pcbC ruhr-uni-bochum.demdpi.comasm.org. Studies indicate that CPCR1 plays a role in regulating pcbC gene expression and is involved in the biosynthesis of intermediate penicillin N, although its direct impact on final CPC levels can be complex, suggesting it might be part of a broader regulatory network ruhr-uni-bochum.demdpi.comasm.org.
AcFKH1: A forkhead family transcription factor that interacts with CPCR1. AcFKH1 also binds to promoter regions of this compound biosynthesis genes, including pcbAB-pcbC, and is implicated in controlling CPC biosynthesis ruhr-uni-bochum.demdpi.com.
CRE1 (CreA homolog): This transcription factor is involved in carbon catabolite repression. CRE1 can repress the transcription of pcbC and cefEF genes, particularly in wild-type strains when glucose is abundant mdpi.comresearchgate.net. However, high-producing strains may exhibit deregulation of glucose repression, leading to less sensitivity to glucose mdpi.com.
AcVEA (Velvet homolog): Identified as a homologue of the Aspergillus nidulans velvet gene, AcVEA acts as a global regulator controlling the transcriptional expression of multiple CPC biosynthesis genes, including cefEF. Disruption of AcveA leads to a significant reduction in CPC titer and affects hyphal fragmentation asm.orgresearchgate.netscilit.com.
PACC: This transcription factor mediates gene expression in response to external pH and binds to multiple sites within the promoters of CPC biosynthesis genes. Its activation is often linked to alkaline conditions ruhr-uni-bochum.deruhr-uni-bochum.deresearchgate.net.
Environmental Signals:
Carbon Source (Glucose): Glucose typically represses this compound biosynthesis through mechanisms like CRE1, although this repression can be less pronounced in high-producing strains mdpi.comresearchgate.net.
Methionine: Exogenous methionine has been shown to increase the levels of mRNAs transcribed from key biosynthetic genes like pcbAB, pcbC, and cefEF, thereby enhancing CPC production jst.go.jp. Metabolic engineering approaches have also demonstrated that manipulating the methionine cycle, particularly by overexpressing AcSAM-S (SAM synthetase) or mecB (cystathionine-γ-lyase), can significantly boost CPC yield, often independently of external methionine nih.govresearchgate.netmdpi.com.
pH: Alkaline pH conditions generally favor CPC biosynthesis, likely due to the activation of transcription factors like PACC ruhr-uni-bochum.deresearchgate.net.
Rational Strain Improvement Strategies in this compound Production
The industrial production of this compound C has been significantly enhanced through a combination of classical strain improvement techniques and modern genetic engineering approaches researchgate.netnih.govoup.com. Rational strain improvement focuses on targeted modifications to increase productivity, often by addressing bottlenecks in the biosynthetic pathway or enhancing gene expression.
Gene Amplification and Overexpression: Increasing the copy number or enhancing the expression of rate-limiting genes in the biosynthetic pathway has been a successful strategy.
Overexpression of cefEF (deacetoxythis compound C expandase/hydroxylase) has led to increased CPC production, a reduction in intermediate penicillin N accumulation, and a decrease in the undesirable byproduct deacetoxythis compound C (DAOC) oup.comresearchgate.netmedigraphic.com.
Overexpression of cefG (deacetylthis compound C acetyltransferase) has also resulted in significant increases in CPC titer researchgate.netnih.gov.
Co-expression of multiple genes, such as cefG, cefEF, and vgb (Vitreoscilla hemoglobin, which can enhance oxygen supply), has yielded even greater improvements, with one study reporting a 116.3% increase in CPC production researchgate.netnih.gov.
Metabolic Engineering: This involves targeted modifications of metabolic pathways to redirect carbon flux towards CPC production or to overcome precursor limitations.
Reconstruction of the methionine cycle, as mentioned earlier, by manipulating genes like AcSAM-S, mecB, and Acppm1, has proven effective in boosting CPC yields independently of methionine supplementation nih.govresearchgate.net. For instance, overexpressing AcSAM-S led to a fourfold increase in CPC production, while disrupting Acppm1 also enhanced yields by increasing intracellular S-adenosylmethionine (SAM) accumulation nih.govresearchgate.net.
Engineering the supply of precursors like cysteine by overexpressing mecB has also been shown to positively impact CPC production mdpi.com.
Promoter Engineering: Developing and utilizing a diverse library of promoters allows for precise control over the expression levels of biosynthetic genes. The identification and application of strong bidirectional promoters have been instrumental in optimizing gene expression for enhanced CPC production nih.govscilit.com. For example, strains engineered with specific promoter modules showed increases in CPC production ranging from 29% to 35% nih.gov.
These rational approaches, moving beyond random mutagenesis, allow for a more directed and efficient improvement of A. chrysogenum strains for industrial this compound C production.
Molecular Mechanism of Action of Cephalosporins
Disruption of Bacterial Cell Wall Peptidoglycan Synthesis
The structural integrity of the bacterial cell wall is primarily due to a polymer called peptidoglycan. scienceprofonline.com This mesh-like layer is crucial for maintaining the cell's shape and protecting it from osmotic lysis. wikipedia.orgscienceprofonline.com Cephalosporins disrupt the final and essential step in the synthesis of this peptidoglycan layer. wikipedia.orgquora.com By inhibiting the formation of the necessary cross-links that strengthen the peptidoglycan, the cell wall becomes compromised. slideshare.netbiomol.com This weakening of the cell wall structure ultimately leads to cell lysis and bacterial death. scienceprofonline.com
Covalent Acylation of Penicillin-Binding Proteins (PBPs)
The direct molecular targets of cephalosporins are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). nih.govwikipedia.org These proteins, specifically DD-transpeptidases, are responsible for catalyzing the final transpeptidation step in peptidoglycan synthesis, which creates the cross-links between peptide chains. wikipedia.orgnih.gov Cephalosporins inhibit this crucial function through a chemical reaction known as covalent acylation. quora.comwikipedia.org
The ability of cephalosporins to target PBPs is based on a principle of molecular mimicry. wikipedia.org The core β-lactam structure of cephalosporins is chemically and structurally similar to the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide, which is the natural terminal substrate for the PBP transpeptidase enzyme. nih.govresearchgate.net This structural resemblance allows the cephalosporin molecule to fit into the active site of the PBP, effectively tricking the enzyme into binding with it instead of its natural substrate. wikipedia.org
Once the this compound molecule is positioned within the PBP active site, the highly reactive β-lactam ring is attacked by a nucleophilic serine residue that is essential for the enzyme's catalytic activity. wikipedia.orgnih.gov This process opens the β-lactam ring and results in the formation of a stable, covalent acyl-enzyme complex. wikipedia.orgnih.gov This acylation reaction is effectively irreversible because the resulting bond is extremely slow to hydrolyze. wikipedia.orgbiomol.com The PBP is thus permanently inactivated, and its transpeptidase activity is inhibited, halting the cross-linking of the peptidoglycan layer. wikipedia.orgwikipedia.org
Molecular Basis of Differential PBP Affinity and Specificity
While all cephalosporins target PBPs, individual agents exhibit varying degrees of affinity and specificity for different PBPs from various bacterial species. wikipedia.orgnih.gov This differential activity is a key factor in their spectrum of antibacterial action and is determined by several molecular factors.
The side chains attached to the core this compound structure play a significant role in determining PBP binding affinity. nih.gov These structural variations influence how well the antibiotic fits into the specific architecture of a PBP's active site. nih.gov For example, the fifth-generation this compound, ceftaroline, demonstrates a high affinity for PBP2a of methicillin-resistant Staphylococcus aureus (MRSA), a target that other β-lactams bind to poorly. slideshare.netnih.gov
Furthermore, the binding and acylation process can involve specific conformational changes within the PBP itself. nih.gov The efficiency of these changes can be influenced by the structure of the specific this compound. Mutations in the genes encoding PBPs can alter the amino acid sequence of the active site, which may restrict these necessary conformational shifts, thereby reducing the affinity for the antibiotic and leading to resistance. nih.gov
The inhibitory potency of a this compound against a specific PBP is often quantified by its 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the PBP molecules. nih.govoup.com Lower IC50 values indicate higher binding affinity.
Interactive Data Table: Affinity of Various β-Lactams for Specific Penicillin-Binding Proteins (PBPs)
The following table presents the IC50 values (in μg/ml) for different β-lactams, including the this compound ceftaroline, against key PBPs from methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP). A lower value signifies a stronger binding affinity.
| Antibiotic | Organism | PBP Target | IC50 (μg/ml) |
| Ceftaroline | MRSA | PBP2a | 0.5 |
| Penicillin G | MRSA | PBP2a | >128 |
| Cefotaxime (B1668864) | MRSA | PBP2a | 128 |
| Ceftriaxone (B1232239) | MRSA | PBP2a | 64 |
| Ceftaroline | PRSP | PBP2x | 0.1 |
| Penicillin G | PRSP | PBP2x | 16 |
| Cefotaxime | PRSP | PBP2x | 2 |
| Ceftriaxone | PRSP | PBP2x | 4 |
Data adapted from research findings on PBP affinity. nih.gov
Structure Activity Relationships Sar in Cephalosporin Chemistry
Significance of the β-Lactam Ring System for Antibacterial Activity
The four-membered β-lactam ring is the cornerstone of the antibacterial activity of cephalosporins. nih.gov Its inherent ring strain makes it chemically reactive and susceptible to nucleophilic attack, a feature essential for its mechanism of action.
The antibacterial action of cephalosporins is achieved through the inhibition of penicillin-binding proteins (PBPs), which are bacterial enzymes crucial for the synthesis of the peptidoglycan layer of the cell wall. nih.gov The strained amide bond within the β-lactam ring is the key to this interaction. A serine residue in the active site of the PBP attacks the carbonyl carbon of the β-lactam ring, leading to the formation of a stable, covalent acyl-enzyme complex. oup.com This irreversible binding inactivates the PBP, disrupting cell wall synthesis and ultimately leading to bacterial cell death. The geometry of the β-lactam ring and its fusion to the dihydrothiazine ring contribute to the necessary ring strain and reactivity for this acylation process to occur efficiently. nih.gov
Influence of Substitutions at the C3 Position on Pharmacological Profiles
Modifications at the C3 position of the cephalosporin nucleus have a profound impact on the drug's pharmacokinetic and pharmacological properties. slideshare.net While having a minimal direct effect on the intrinsic antibacterial activity, the nature of the substituent at this position can significantly alter the compound's absorption, distribution, metabolism, and excretion.
The substituent at the C3 position is a critical determinant of a this compound's metabolic stability. For instance, cephalosporins with an acetoxymethyl group at C3, such as cephalothin, are susceptible to in vivo hydrolysis by esterases, resulting in the formation of a less active desacetyl metabolite. To enhance metabolic stability, this group can be replaced with more stable moieties. The development of cephalosporins with substituents like a carbamoyloxymethyl group or various heterocyclic thiomethyl groups has led to compounds with improved metabolic profiles and longer in vivo half-lives. frontiersin.org The leaving ability (nucleofugacity) of the C3-substituent also plays a role in the stability against β-lactamases. nih.govresearchgate.net
Role of Substitutions at the C7 Position on Antibacterial Spectrum and Efficacy
The acylamino side chain at the C7 position is a primary determinant of the antibacterial spectrum and potency of cephalosporins. nih.gov Variations in this side chain influence the drug's affinity for PBPs of different bacterial species and its resistance to hydrolysis by β-lactamases.
β-lactamases are bacterial enzymes that inactivate β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring. nih.gov The introduction of specific substituents on the C7 acylamino side chain can sterically hinder the approach of β-lactamases, thereby protecting the β-lactam ring from hydrolysis. A key development in conferring β-lactamase resistance was the incorporation of an oxyimino group, particularly a syn-alkoxyimino group, in the C7 side chain. frontiersin.org This feature is characteristic of many second, third, and fourth-generation cephalosporins, such as cefotaxime (B1668864) and ceftazidime (B193861), and significantly enhances their stability against many common β-lactamases. frontiersin.orgwikipedia.org The presence of a 2-aminothiazole (B372263) ring in the C7 side chain has also been shown to enhance antibacterial activity, particularly against Gram-negative bacteria. nih.gov
The size and conformation of the C7 side chain can physically obstruct the active site of β-lactamases, reducing the rate of hydrolysis. researchgate.net Bulky side chains can prevent the proper alignment of the this compound molecule within the enzyme's active site, thus impairing the catalytic efficiency of the enzyme. For example, the introduction of a methoxy (B1213986) group at the C7α position (as seen in cephamycins like cefoxitin) provides steric hindrance that confers resistance to a broad range of β-lactamases, including some that can hydrolyze other cephalosporins. researchgate.net The interplay between the electronic and steric properties of the C7 substituent is crucial in designing cephalosporins with both potent antibacterial activity and robust stability against enzymatic degradation.
Quantitative Structure-Activity Relationship (QSAR) Analyses of Cephalosporins
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used in medicinal chemistry to establish a mathematical relationship between the chemical structure of a compound and its biological activity. frontiersin.org In this compound research, QSAR models are instrumental for rational drug design, helping to predict the antibacterial efficacy, pharmacokinetic properties, and potential for overcoming resistance mechanisms based on specific structural features. nih.govresearchgate.net These analyses quantify the effects of molecular descriptors—physicochemical properties such as electronic, steric, and hydrophobic characteristics—on the activity of this compound derivatives.
Research Findings from QSAR Studies
QSAR analyses have provided significant insights into the structural requirements for potent antibacterial activity in cephalosporins. By correlating molecular structures with biological data, researchers have identified key determinants of efficacy against various bacterial strains and the molecular targets of these antibiotics.
One area of focus has been the inhibition of transpeptidase, a key enzyme in bacterial cell wall synthesis. A QSAR model developed using Multiple Linear Regression (MLR) revealed the importance of specific molecular descriptors for the inhibitory action of this compound derivatives. whitesscience.comwhitesscience.comresearchgate.net The model demonstrated that a higher eccentric connectivity index and a larger topological polar surface area at the R1 and R2 substituents of the this compound core enhance its transpeptidase inhibitory activity. Conversely, an increase in the fragment complexity of these substituents was found to decrease the compound's activity. whitesscience.comresearchgate.net This regression-based QSAR model showed high predictive efficiency, suggesting its utility in designing new this compound analogues with improved enzyme inhibition. whitesscience.comwhitesscience.com
Another study focused on establishing the structural basis for the activity of five generations of cephalosporins against both methicillin-sensitive (Staphylococcus aureus, MSSA) and methicillin-resistant (Staphylococcus aureus, MRSA). nih.gov The QSAR analysis identified that substitutions on the R2 side chain of the cephem nucleus with greater volume and polarity lead to increased potency against MSSA. nih.gov Furthermore, a quantitative relationship was established between the antimicrobial activity (expressed as pMIC) of first-generation cephalosporins against S. aureus and their corresponding pKa values, yielding a high correlation coefficient (r = 0.9774). researchgate.net
QSAR models have also been successfully applied to predict the pharmacokinetic properties of cephalosporins. For instance, a study on the binding of 28 commercially available cephalosporins to human serum proteins resulted in a four-parameter MLR model with a high squared correlation coefficient (R² = 0.927). researchgate.net This model identified that polar interactions and hydrogen-bonding properties are major factors influencing the protein binding ability of these drugs. researchgate.net Similarly, 3D-QSAR models have been used to predict the plasma protein binding rates of cephalosporins like ceftazidime, showing good predictive power. researchgate.net
Furthermore, a QSAR model was developed to predict the absorption of 19 different cephalosporins in a zebrafish model, a tool for assessing drug toxicity. frontiersin.org This model, based on five molecular descriptors, demonstrated robust predictive performance and was validated through both internal leave-one-out cross-validation and external prediction methods. frontiersin.org
Data from QSAR Models
The validity and predictive power of QSAR models are assessed using various statistical metrics. These metrics quantify the correlation between the predicted and observed activities and the model's robustness.
Table 1: Statistical Validation of a QSAR Model for Transpeptidase Inhibition by Cephalosporins
| Statistical Parameter | Value | Significance |
|---|---|---|
| Fraction of Variance (r²) | 0.9014 | Indicates that over 90% of the variance in the biological activity is explained by the model. whitesscience.comresearchgate.net |
| Cross-Validation Test (q²) | 0.9013 | A high value (>0.5) confirms the model's predictive ability and robustness. whitesscience.comresearchgate.net |
| r² - q² | 0.0001 | A small difference (<0.3) suggests the model is not over-fitted and lacks irrelevant variables. whitesscience.com |
| Fischer Statistics (F) | 24.3786 | A high F value indicates a statistically significant regression model. researchgate.net |
Data sourced from studies on MLR-based QSAR models for this compound analogues. whitesscience.comresearchgate.net
Table 2: Statistical Validation of Pharmacokinetic QSAR Models for Cephalosporins
| QSAR Model Application | Key Statistical Metric | Value | Implication |
|---|---|---|---|
| Human Serum Protein Binding | Squared Correlation Coefficient (R²) | 0.927 | The model accurately explains the variability in the percentage of protein-bound drug. researchgate.net |
| Zebrafish Absorption Prediction | Predictive Ability (q²) (Internal Validation) | 0.839 | The model demonstrates strong internal predictive performance. frontiersin.org |
| Zebrafish Absorption Prediction | Predictive Ability (q²) (External Validation) | 0.859 | The model shows high predictive power for external datasets. frontiersin.org |
| Plasma Protein Binding (3D-QSAR) | Fitted Correlation (r²) | 0.7 - 0.97 | The 3D-QSAR models effectively predict the binding rates of various cephalosporins. researchgate.net |
These tables highlight the rigorous statistical validation that underpins QSAR studies, confirming their reliability for predicting the biological and pharmacokinetic profiles of novel this compound candidates. Through such quantitative analyses, the design and development of new cephalosporins can be guided more efficiently, targeting enhanced antibacterial activity and optimized drug-like properties.
Advanced Chemical Derivatization and Synthetic Methodologies for Cephalosporins
Strategies for Modification of the Cephalosporin Core Nucleus
The basic structure of cephalosporins, 7-aminocephalosporanic acid (7-ACA), features a β-lactam ring fused to a six-membered dihydrothiazine ring. researchgate.net Modifications to this core nucleus, particularly at the C-3 and C-7 positions, are crucial for altering the antibacterial activity and pharmacokinetic properties of the resulting compounds. nih.govnih.gov
The C-7 position of the 7-ACA nucleus is a key site for modification, where various acyl side chains are introduced. researchgate.net The nature of this side chain significantly influences the antibacterial spectrum and potency. For instance, the introduction of an α-iminomethoxy group to the C-7 side chain, as seen in Cefuroxime (B34974), enhances resistance to β-lactamases through steric hindrance of the β-lactam ring. wikipedia.org Furthermore, increasing the steric bulk at the 7-position can generally reduce the rate of hydrolysis by β-lactamases. rsc.org
The C-3 position of the this compound nucleus also offers a valuable site for chemical modification. The acetoxymethyl group at C-3 in this compound C can be displaced by various nucleophiles to introduce a wide range of substituents. youtube.com These modifications can impact the drug's stability, spectrum of activity, and pharmacokinetic profile. For example, replacement of the acetoxy group with a methyl or chloro group has led to the development of orally active compounds like Cephalexin (B21000) and Cefaclor (B193732). youtube.com The introduction of a positively charged quaternary nitrogen atom at the C-3 position, a characteristic of fourth-generation cephalosporins, enhances activity against β-lactamase derepressed mutants. researchgate.net
Design and Introduction of Novel Side Chains for Enhanced Activity
At the C-7 position, the introduction of aminothiazole rings has been shown to dramatically increase binding affinity to PBPs and enhance antimicrobial activity. wikipedia.org The stereochemistry of the side chain is also critical; for example, the (Z)-methoxyoxime group at the C-7 side chain can increase stability against β-lactamases by a hundred-fold compared to the D-isomer. jetir.org
Modifications at the C-3 position are also instrumental in enhancing activity. The C-3 side chain of Ceftobiprole, a fifth-generation this compound, was specifically designed for strong binding affinity to PBP2a, which is responsible for methicillin (B1676495) resistance in Staphylococcus aureus (MRSA). wikipedia.org Similarly, the introduction of a pyrrolidine (B122466) group at the C-3 position contributes to the stability of compounds like Cefepime (B1668827) and Cefiderocol. nih.gov
The following table summarizes the impact of various side chain modifications on the properties of cephalosporins:
| Position | Side Chain Modification | Effect | Example Compound(s) |
| C-7 | α-iminomethoxy group | Increased resistance to β-lactamases | Cefuroxime |
| C-7 | Aminothiazole ring | Increased binding affinity to PBPs and antimicrobial activity | Cefotiam |
| C-3 | Methyl or Chloro group | Orally active compound | Cephalexin, Cefaclor |
| C-3 | Pyrrolidinone-3-ylidenemethyl group | Strong binding affinity to PBP2a and PBP2x | Ceftobiprole |
| C-3 | Positively charged quaternary nitrogen | Higher activity against β-lactamase derepressed mutants | Cefepime |
Biocatalytic and Enzymatic Approaches in this compound Synthesis and Modification
Biocatalytic and enzymatic methods offer environmentally friendly and highly selective alternatives to traditional chemical synthesis for the production and modification of cephalosporins. rsc.orgubbcluj.ro These approaches often proceed under mild reaction conditions, reducing the generation of toxic waste. nih.gov
Enzymes such as penicillin acylases are widely used in the synthesis of semi-synthetic cephalosporins. rsc.orgnih.gov For instance, immobilized penicillin G acylase can catalyze the acylation of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) to produce Cephalexin. rsc.org The use of immobilized enzymes enhances their stability and allows for easier separation from the reaction mixture. ubbcluj.ro Acylases from different microbial sources, such as Arthrobacter viscosus, have also been shown to be effective in the synthesis of this compound intermediates. nih.govresearchgate.net
Enzymes are particularly valuable for their ability to perform highly selective reactions, such as deprotection and stereoselective transformations, which can be challenging to achieve through conventional chemical methods. acs.org
Lipases, for example, have demonstrated significant utility in the stereoselective acylation and hydrolysis of esters, which is crucial for preparing enantiomerically pure drug intermediates. nih.gov Candida antarctica lipase (B570770) B (CALB) has been successfully employed for the deacetylation of the 3'-acetoxy group in cephalosporins where the carboxylic acid is protected as an ester. acs.orgnih.gov This transformation is difficult to achieve chemically without causing unwanted side reactions like lactonization or double bond isomerization. acs.orgnih.gov The enzymatic deacetylation has been shown to be effective on a gram scale for various ester-protected cephalosporins. acs.org
The specificity of penicillin acylases can also be harnessed for the deprotection of N-benzyloxycarbonyl groups in amino acid derivatives under mild conditions, avoiding the need for toxic reagents. actanaturae.ru
Total Synthesis Approaches to this compound Analogues
Since this pioneering work, numerous other total synthesis strategies have been developed to create a wide array of this compound analogues. These approaches have allowed for the synthesis of carbacephalosporins and oxacephalosporins, where the sulfur atom in the core structure is replaced by a carbon or oxygen atom, respectively. nih.gov These fully synthetic analogues have exhibited biological activity comparable to their natural counterparts. nih.gov
More recent synthetic methodologies have focused on creating novel this compound analogues with unique structural features. For example, a method for the generation of spiro-cephalosporin compounds has been developed through a Michael-type addition to the dihydrothiazine ring. ed.ac.uknih.gov Such three-dimensional structures are of interest in drug discovery for their potential to enhance protein interactions. ed.ac.uknih.gov Total synthesis also provides a route to nuclear analogues of penicillins and cephalosporins from heterocyclic α-amino-acids, with a key step involving the photolysis of a diazo-compound to generate the fused β-lactam system. rsc.org
Mechanisms of Antimicrobial Resistance to Cephalosporins
Enzymatic Inactivation via β-Lactamase Production
The most prevalent mechanism of resistance to cephalosporins, particularly in Gram-negative bacteria, is the production of β-lactamase enzymes. nih.govasm.org These enzymes hydrolyze the amide bond in the characteristic β-lactam ring of cephalosporins, rendering the antibiotic inactive. nih.gov The inactivated antibiotic is no longer able to bind to its target, the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. nih.gov
The level of resistance conferred by β-lactamases is influenced by several factors, including the amount of enzyme produced, its location within the bacterial cell (periplasmic space in Gram-negative bacteria), and the enzyme's kinetic efficiency. nih.gov
β-Lactamases are a diverse group of enzymes that can be classified based on their molecular structure (Ambler classification) or their functional characteristics (Bush-Jacoby-Medeiros classification). nih.govnih.gov
AmpC β-Lactamases: These are typically chromosomally encoded Class C enzymes, although plasmid-mediated versions exist. asm.orgnih.gov AmpC enzymes are characterized by their ability to hydrolyze a broad range of cephalosporins, including cephamycins, but are generally not inhibited by traditional β-lactamase inhibitors like clavulanic acid. nih.gov
Extended-Spectrum β-Lactamases (ESBLs): ESBLs are a significant and evolving threat, belonging to the Ambler Class A and functional group 2be. nih.govoup.com They are capable of hydrolyzing a wide variety of penicillins and cephalosporins, including the third-generation oxyimino-cephalosporins like cefotaxime (B1668864) and ceftazidime (B193861), as well as monobactams like aztreonam. nih.govfrontiersin.org Common ESBL families include TEM, SHV, and CTX-M. nih.govoup.com
CTX-M β-Lactamases: The CTX-M family has become the most predominant type of ESBL worldwide. oup.comoup.com These enzymes, named for their potent hydrolytic activity against cefotaxime, are particularly widespread in Enterobacteriaceae. nih.govoup.com CTX-M enzymes are often encoded on mobile genetic elements, facilitating their rapid dissemination among different bacterial species. nih.gov
| β-Lactamase Type | Ambler Class | Key Substrates Hydrolyzed | Inhibition by Clavulanic Acid |
| AmpC | C | Cephalosporins, Cephamycins | No |
| ESBLs (e.g., TEM, SHV) | A | Penicillins, Extended-spectrum cephalosporins, Monobactams | Yes |
| CTX-M | A | Cefotaxime, other extended-spectrum cephalosporins | Yes |
The fundamental action of β-lactamases is the hydrolytic cleavage of the endocyclic amide bond within the β-lactam ring. nih.govresearchgate.net This process involves a nucleophilic attack on the carbonyl carbon of the β-lactam ring. In serine β-lactamases (Classes A, C, and D), a serine residue in the active site acts as the nucleophile. nih.govnih.gov The reaction proceeds through an acyl-enzyme intermediate, which is subsequently deacylated by a water molecule, regenerating the active enzyme and releasing the inactivated antibiotic. nih.gov This catalytic cycle effectively neutralizes the cephalosporin before it can reach its PBP targets. youtube.com
The widespread use of newer and more potent cephalosporins has exerted significant selective pressure on bacteria, driving the evolution of β-lactamase enzymes. researchgate.net This evolution primarily occurs through the accumulation of point mutations in the genes encoding these enzymes, leading to amino acid substitutions that alter the enzyme's structure and function. researchgate.netasm.org
These mutations can expand the substrate spectrum of the β-lactamase, enabling it to hydrolyze newer generations of cephalosporins. frontiersin.orgresearchgate.net For example, the original TEM-1 and SHV-1 β-lactamases were effective against penicillins and early-generation cephalosporins. However, mutations in the active site of these enzymes gave rise to the TEM and SHV-type ESBLs, which can efficiently hydrolyze third-generation cephalosporins. frontiersin.orgresearchgate.net This continuous evolution results in a dramatic increase in the number of β-lactamase variants, posing a constant challenge to the efficacy of this compound antibiotics. asm.org
Alteration of Penicillin-Binding Proteins (PBPs)
Another crucial mechanism of this compound resistance involves modifications to the target of these antibiotics, the penicillin-binding proteins (PBPs). nih.gov PBPs are bacterial enzymes, specifically transpeptidases, that are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. nih.gov Cephalosporins exert their bactericidal effect by binding to and inactivating these enzymes. youtube.com
Bacteria can develop resistance by altering the structure of their PBPs, which reduces the binding affinity of cephalosporins. nih.govnih.gov This is a common resistance mechanism in Gram-positive bacteria. asm.org These alterations are often the result of point mutations or recombination events in the genes encoding PBPs, leading to the production of modified proteins. nih.govetflin.com
For instance, in Streptococcus pneumoniae, resistance to penicillins and cephalosporins is associated with stepwise alterations in several PBPs, including PBP1a, PBP2x, and PBP2b. nih.govetflin.com These modifications, particularly in conserved motifs within the active site, decrease the affinity of β-lactam antibiotics for their targets, thereby diminishing their inhibitory effect. nih.gov
| Organism | Altered PBP | Impact on this compound Susceptibility |
| Streptococcus pneumoniae | PBP1a, PBP2x, PBP2b | Decreased susceptibility to various cephalosporins |
| Neisseria gonorrhoeae | PBP2 | Decreased susceptibility to oral cephalosporins |
| Bacteroides fragilis | PBP3 | Resistance to specific cephalosporins |
In addition to modifying existing PBPs, some bacteria acquire genes that encode for entirely new, low-affinity PBPs. nih.gov A classic example of this is the acquisition of the mecA gene by Staphylococcus aureus, which leads to methicillin-resistant S. aureus (MRSA). The mecA gene encodes for PBP2a, a PBP with a very low affinity for most β-lactam antibiotics, including cephalosporins. This allows the bacteria to continue synthesizing their cell wall even in the presence of the antibiotic.
Similarly, some species of Enterococcus are intrinsically resistant to cephalosporins due to the presence of a low-affinity PBP. nih.gov This supplementary PBP can take over the essential functions of cell wall synthesis when the other native PBPs are inhibited by cephalosporins. oup.com
Upregulation of Efflux Pump Systems
Efflux pumps are transport proteins located in the bacterial cytoplasmic membrane that actively extrude a wide array of toxic substances, including antibiotics like cephalosporins, from the cell. nih.gov The overexpression of these pumps can significantly reduce the intracellular concentration of cephalosporins, preventing them from reaching their penicillin-binding protein (PBP) targets and thereby conferring resistance.
Several families of efflux pumps contribute to this compound resistance, with the Resistance-Nodulation-Division (RND) family being particularly prominent in Gram-negative bacteria. nih.gov The AcrAB-TolC efflux system in Escherichia coli and its homologues in other Gram-negative pathogens are well-characterized examples. nih.gov This tripartite system spans the inner membrane, periplasm, and outer membrane, forming a continuous channel for the expulsion of antibiotics. The upregulation of the genes encoding these pump components, often triggered by exposure to the antibiotic itself or other environmental stressors, leads to enhanced efflux activity. nih.gov
In addition to the RND family, other efflux pump superfamilies such as the Major Facilitator Superfamily (MFS), Small Multidrug Resistance (SMR) family, and the ATP-Binding Cassette (ABC) superfamily are also implicated in this compound resistance across different bacterial species. frontiersin.org For instance, the AdeIJK pump in Acinetobacter baumannii has been shown to confer resistance to various β-lactams, including cephalosporins. mdpi.com While the overexpression of efflux pumps alone may sometimes only provide low-level resistance, it can act as a crucial stepping stone for the development of higher levels of resistance by allowing bacteria to survive in the presence of the antibiotic long enough to acquire other resistance mechanisms. mdpi.com
Modifications in Outer Membrane Permeability and Porin Channels in Gram-Negative Bacteria
Gram-negative bacteria possess an outer membrane that acts as a formidable barrier to the entry of many antibiotics, including cephalosporins. nih.gov The passage of hydrophilic antibiotics like cephalosporins across this membrane is primarily facilitated by water-filled channels called porins. nih.gov Consequently, alterations in the number or function of these porin channels can significantly impact bacterial susceptibility to cephalosporins. nih.govnih.gov
A common mechanism of resistance involves the decreased expression or complete loss of major outer membrane porins, such as OmpF and OmpC in Escherichia coli. frontiersin.org This reduction in the number of entry channels restricts the influx of cephalosporins into the periplasmic space, where their PBP targets are located. nih.gov Mutations within the porin genes can also lead to the production of altered porin proteins with constricted channels or modified electrical charges, further impeding the diffusion of this compound molecules. nih.gov
The effectiveness of this resistance mechanism is often synergistic with other resistance mechanisms, such as the production of β-lactamase enzymes. nih.gov By limiting the entry of the antibiotic, the periplasmic concentration of the this compound is kept low, allowing the β-lactamase enzymes to more effectively hydrolyze the drug before it can reach its target. nih.gov The interplay between reduced permeability and enzymatic degradation can result in high levels of resistance to a broad range of cephalosporins.
| Porin | Organism | Impact on this compound Resistance |
| OmpF | Escherichia coli | Decreased expression or loss reduces influx of many β-lactams. frontiersin.org |
| OmpC | Escherichia coli | Alterations can contribute to reduced this compound susceptibility. frontiersin.org |
| OmpA | Escherichia coli | While primarily involved in maintaining membrane integrity, its absence can increase susceptibility to some antibiotics. frontiersin.org |
Horizontal Gene Transfer and Dissemination of Resistance Determinants
Horizontal gene transfer (HGT) is a primary driver in the rapid spread of antibiotic resistance genes among bacterial populations, including those conferring resistance to cephalosporins. bioguardlabs.comfuturelearn.com This process allows for the transfer of genetic material between different bacteria, even across species and genera, facilitating the swift dissemination of resistance mechanisms. futurelearn.com The three main mechanisms of HGT are:
Conjugation: This process involves the transfer of genetic material, typically in the form of plasmids, through direct cell-to-cell contact. futurelearn.com Plasmids often carry multiple resistance genes, including those encoding for extended-spectrum β-lactamases (ESBLs) and carbapenemases, which can inactivate a wide range of cephalosporins.
Transformation: Bacteria can take up naked DNA from their environment, which may contain this compound resistance genes released from lysed bacterial cells. futurelearn.com
Transduction: Bacteriophages, which are viruses that infect bacteria, can inadvertently transfer bacterial DNA, including resistance genes, from one bacterium to another during the infection cycle. futurelearn.com
The genetic elements transferred through HGT, such as plasmids and transposons, often carry not only the resistance genes themselves but also the genetic machinery necessary for their own transfer and integration into the recipient's genome. nih.gov This mobility of resistance determinants is a major factor in the evolution of multidrug-resistant pathogens. For example, the transfer of plasmid-mediated this compound resistance genes has been observed in various environments, including the intestines of insects, highlighting the diverse routes through which resistance can spread. nih.gov The acquisition of genes encoding potent β-lactamases through HGT is a particularly significant threat, as it can confer high-level resistance to even the latest generations of cephalosporins. cdnsciencepub.com
Advanced Analytical Methodologies for Cephalosporin Detection and Quantification
Chromatographic Techniques for Separation and Quantification
Chromatography remains a cornerstone for the analysis of cephalosporins, offering high-resolution separation of individual compounds from complex matrices. nih.gov High-performance liquid chromatography (HPLC) is the most popular and established chromatographic method for this purpose, while techniques like capillary electrophoresis (CE) and high-performance thin-layer chromatography (HPTLC) provide valuable alternatives with specific advantages. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) is a widely used method for the determination of cephalosporins in pharmaceutical formulations and biological fluids due to its high separation efficiency and sensitivity. electrochemsci.orgresearchgate.net Reversed-phase HPLC is the most common mode, utilizing columns like C8 or C18. nih.govsysrevpharm.org The development of Ultra-High Performance Liquid Chromatography (UPLC) has further enhanced analysis speed and efficiency by using columns with smaller particle sizes. nih.gov
Method development often involves optimizing the mobile phase composition, which typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govsysrevpharm.orgcore.ac.uk The pH of the buffer is a critical parameter affecting the separation. researchgate.net Detection is commonly performed using a UV-Vis detector, with wavelengths set according to the absorption maxima of the target cephalosporins, often in the range of 240-270 nm. nih.govsysrevpharm.org
Several validated HPLC methods have been established for the simultaneous determination of multiple cephalosporins. For instance, a single isocratic RP-HPLC method was developed to separate eight different cephalosporins (Cefepime Hydrochloride, Ceftazidime (B193861), Ceftiofur Sodium, Cefotaxime (B1668864) Sodium, Ceftriaxone (B1232239) Sodium, Cefoperazone (B1668861) Sodium, Cephradine (B1668399), and Cefazolin (B47455) Sodium) in under 35 minutes. sysrevpharm.org This method utilized a C8 column with a mobile phase of 0.1 M ammonium acetate buffer (pH 5.6) and acetonitrile (95:5 v/v) at a flow rate of 0.8 mL/min, with UV detection at 250 nm. sysrevpharm.org Another optimized method successfully separated ceftriaxone, cefotaxime, ceftazidime, and cefoperazone in less than 6 minutes using a C18 column. nih.gov
The performance of these methods is rigorously validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). sysrevpharm.orgcore.ac.uk
Table 1: Examples of HPLC Methods for Cephalosporin Quantification
| This compound(s) | Column | Mobile Phase | Detection Wavelength | Linearity Range (µg/mL) | Reference |
|---|---|---|---|---|---|
| Cefepime (B1668827), Ceftazidime, Ceftiofur, Cefotaxime, Ceftriaxone, Cefoperazone, Cephradine, Cefazolin | C8 (250 mm × 4.6 mm, 5.0 µm) | 0.1 M ammonium acetate buffer (pH 5.6) : Acetonitrile (95:5 v/v) | 250 nm | 0.5 - 50 | sysrevpharm.org |
| Ceftriaxone, Cefotaxime | Nucleosil C18 (4.6 × 250 mm, 5 µm) | Acetonitrile : 0.04 M phosphate buffer (pH 6) (7:93 v/v) | 240 nm | 5 - 300 | nih.gov |
| Ceftazidime | Nucleosil C18 (4.6 × 250 mm, 5 µm) | Acetonitrile : 0.04 M phosphate buffer (pH 6) (7:93 v/v) | 240 nm | 5 - 400 | nih.gov |
| Cefaclor (B193732), Cefalexin, Cefadroxil | Enable C18 (250 mm × 4.6 mm, 5.0 µm) | Triethylamine : Methanol : Acetonitrile : Water (2:10:20:68 v/v) | 265 nm | 0.1 - 80 | core.ac.uk |
Capillary Electrophoresis (CE) has emerged as a powerful alternative to HPLC for this compound analysis, valued for its high separation efficiency, rapid method development, and minimal consumption of samples and reagents. nih.gov The technique separates analytes based on their electrophoretic mobility in an electric field within a narrow capillary. wikipedia.org Two common modes are Capillary Zone Electrophoresis (CZE), which separates ionic species based on their charge-to-size ratio, and Micellar Electrokinetic Chromatography (MEKC), which uses surfactants to create a pseudostationary phase for separating both neutral and charged compounds. nih.govresearchgate.net CE has been successfully applied to analyze cephalosporins in pharmaceuticals, biological fluids, and environmental samples. nih.govmtak.hu Optimized conditions for separating a mixture of seven cephalosporins by CZE were achieved in under 10 minutes using a buffer of 25 mM disodium (B8443419) hydrogenophosphate and 25 mM sodium dihydrogenophosphate at pH 7.0, with an applied voltage of +25 kV. nih.gov
High-Performance Thin Layer Chromatography (HPTLC) is a sophisticated form of TLC that offers improved separation efficiency, higher sensitivity, and faster analysis times. merckmillipore.com This is achieved by using plates with a smaller particle size and a thinner layer of the stationary phase (typically silica (B1680970) gel), which reduces sample diffusion and results in more compact bands. merckmillipore.com HPTLC is a cost-effective and versatile method for the quantification of cephalosporins. nih.gov For example, an HPTLC-densitometry method was developed for the quantitative determination of ceftazidime and ceftriaxone in surface water samples after solid-phase extraction. akjournals.com The separation was performed on silica gel plates with a mobile phase of ethyl acetate–methanol–acetone–water (5:2.5:2.5:1.5 v/v), and quantification was achieved by densitometry at 254 nm. akjournals.com Another HPTLC method was developed and validated for the simultaneous determination of ceftriaxone and its potential E-isomer impurity, demonstrating the technique's utility in quality control for stability and purity testing. nih.gov
Electrochemical Detection Approaches
Electrochemical methods offer a powerful platform for this compound analysis, providing high sensitivity, good selectivity, and a wide linear range. electrochemsci.org These techniques analyze the electrochemical properties of cephalosporins, which typically possess electroactive moieties that can undergo characteristic redox reactions at an electrode surface. electrochemsci.orgcapes.gov.br Methods like differential pulse voltammetry are used to develop simple and sensitive detection protocols. nih.gov
The performance of electrochemical sensors can be significantly enhanced by modifying the electrode surface. Materials like carbon nanomaterials (graphene, carbon nanotubes) and precious metal nanoparticles are used to improve electrocatalytic performance and sensitivity. electrochemsci.org For example, a glassy carbon electrode modified with platinum nanoparticles and multi-walled carbon nanotubes was used to determine the concentration of ceftriaxone. electrochemsci.org Under optimal conditions, this sensor demonstrated a linear response to ceftriaxone in the range of 0.01-10 µM, with a detection limit of 9.01 nM. electrochemsci.org
Another study evaluated the electrochemical oxidation of seven different cephalosporins using a bare boron-doped diamond electrode. nih.gov Based on the anodic oxidation of the core this compound structure, a method for cefalexin was developed with a linear range of 0.5 µM to 700 µM and a limit of detection of 34.74 ng/mL. nih.gov These electrochemical approaches are promising for developing new on-site screening methods for antibiotics. nih.gov
Development of Biosensors for Trace this compound Detection
Biosensors represent a rapidly advancing frontier in analytical chemistry, offering the potential for highly specific, sensitive, and rapid detection of target analytes like cephalosporins. electrochemsci.org These devices combine a biological recognition element with a physicochemical transducer to generate a measurable signal. nih.gov
One approach involves using enzymes as the recognition element. A microbial biosensor was constructed using a protein-engineered β-lactamase from Escherichia coli immobilized on a pH electrode. nih.gov The enzyme degrades cephalosporins, causing a detectable change in pH. This sensor was able to detect second- and third-generation cephalosporins, including cefamandole (B1668816) (0.4-4 mM), cefotaxime (0.4-3.5 mM), and cefoperazone (0.3-1.85 mM). nih.gov
Another powerful technique is molecular imprinting, which creates polymer-based "artificial antibodies" with recognition sites tailored to a specific molecule. A molecularly imprinted biosensor was developed for the determination of cefotaxime. electrochemsci.org This sensor showed a good response with a linear detection range between 3.9 nM and 8.9 µM and a detection limit of 0.1 nM. electrochemsci.org
For rapid, low-cost screening, innovative platforms like paper-strip biosensors are being developed. A spore-based paper strip biosensor was created for the detection of various β-lactam antibiotics in milk. researchgate.net This system utilized spores of B. cereus and a chromogenic substrate, enabling the detection of several cephalosporins, such as cefoxitin (B1668866) and cephalothin, at a limit of 10 ppb. researchgate.net
Table 3: Examples of Biosensors for this compound Detection
| Biosensor Type | Recognition Element | Target this compound(s) | Detection Range / Limit | Reference |
|---|---|---|---|---|
| Molecularly Imprinted | Imprinted Polymer | Cefotaxime | 3.9 nM - 8.9 µM (LOD: 0.1 nM) | electrochemsci.org |
| Electrochemical | - | Cefixime (B193813) | 0.1 nM - 10 nM (LOD: 22 pM) | electrochemsci.org |
| Microbial | Engineered β-lactamase | Cefamandole, Cefotaxime, Cefoperazone | 0.3 - 4 mM | nih.gov |
| Paper-Strip | B. cereus spores | Cefoxitin, Cephalothin, Cefazolin, Cefuroxime (B34974) | LOD: 10 - 300 ppb | researchgate.net |
Advanced Sample Preparation Techniques for Complex Matrices
The accurate quantification of cephalosporins in complex matrices such as biological fluids, food products, and environmental samples presents a significant analytical challenge. chromatographyonline.comchromatographyonline.com The inherent complexity of these matrices, which contain proteins, fats, salts, and other endogenous or exogenous substances, can interfere with analytical methods, leading to inaccurate results. chromatographyonline.com Consequently, robust sample preparation is a critical prerequisite for reliable analysis. chromatographyonline.com Traditional methods like liquid-liquid extraction (LLE) and protein precipitation, while simple, often suffer from being labor-intensive, time-consuming, and requiring large volumes of organic solvents. nih.govnih.gov To overcome these limitations, a range of advanced sample preparation techniques have been developed, offering improved efficiency, selectivity, and a move towards greener analytical chemistry. nih.gov These modern methodologies are designed to effectively isolate and preconcentrate cephalosporins from the sample matrix, thereby enhancing the sensitivity and selectivity of subsequent analytical determination. chromatographyonline.comchromatographyonline.com
A key objective of these advanced techniques is to minimize matrix effects, which can suppress or enhance the analytical signal, leading to erroneous quantification. chromatographyonline.com By selectively extracting the target cephalosporins and removing interfering components, these methods ensure the integrity of the analytical data. nih.gov The choice of a specific sample preparation technique is often dictated by the physicochemical properties of the this compound, the nature of the sample matrix, and the sensitivity requirements of the analytical instrument. nih.gov
Solid-Phase Extraction (SPE)
Solid-phase extraction (SPE) is a widely utilized technique for the purification and concentration of analytes from complex samples. nih.gov The principle of SPE involves partitioning of the analyte between a solid stationary phase and a liquid mobile phase. nih.gov The process typically consists of four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte of interest. nih.gov The selection of the appropriate sorbent is crucial for achieving high recovery and selectivity. nih.gov For this compound analysis, various sorbents have been employed, including reversed-phase materials like C18 and polymeric sorbents.
One study developed a reliable and robust analytical method based on SPE and high-performance liquid chromatography (HPLC) with an ultraviolet (UV) detector for the simultaneous determination of five this compound antibiotics (Ceftazidime, Cefradine, Cefaclor, Cefotaxime, and Cefoperazone) in various water samples. researchgate.net Under optimized conditions, the method was applicable for preconcentrating up to 500 ml of water samples in OASIS HLB cartridges with reasonable recoveries for all the this compound antibiotics tested. researchgate.net Recoveries were as follows: deionized water, tap water, and groundwater, between 84.2% and 98.9%; surface water, between 71.2% and 81.0%; and influent and effluent of a wastewater treatment plant (WWTP), between 56.9% and 72.1%. researchgate.net The method detection limits (MDLs) for different water samples were in the range of 26 to 59 ng/L. researchgate.net
Another study focused on the development of a high-performance liquid chromatographic procedure for the measurement of Cefotaxime and its metabolite, desacetylcefotaxime (B1670277), in cerebrospinal fluid. researchgate.net Both compounds were isolated from cerebrospinal fluid samples using SPE with LiChrolut RP-18 columns. researchgate.net The extraction recovery from cerebrospinal fluid spiked with Cefotaxime and desacetylcefotaxime was 90.4–100.1% and 97.4–102.9%, respectively. researchgate.net
Table 1: Performance of Solid-Phase Extraction for this compound Analysis in Water Samples
| This compound | Sample Type | Recovery (%) | MDL (ng/L) |
|---|---|---|---|
| Ceftazidime | Deionized Water | 84.2 - 98.9 | 26 - 59 |
| Cefradine | Tap Water | 84.2 - 98.9 | 26 - 59 |
| Cefaclor | Groundwater | 84.2 - 98.9 | 26 - 59 |
| Cefotaxime | Surface Water | 71.2 - 81.0 | 26 - 59 |
Data sourced from a study on the determination of this compound antibiotics in water samples by optimized solid-phase extraction and high-performance liquid chromatography with an ultraviolet detector. researchgate.net
Magnetic Solid-Phase Extraction (MSPE)
Magnetic solid-phase extraction (MSPE) is an evolution of traditional SPE that utilizes magnetic nanoparticles as the sorbent material. nih.gov This approach simplifies the extraction process by eliminating the need for centrifugation or filtration, as the magnetic sorbent can be easily separated from the sample solution using an external magnetic field. mdpi.com This results in a faster and more convenient sample preparation procedure. nih.gov Various functionalized magnetic nanoparticles have been developed to enhance the selectivity and extraction efficiency for specific analytes, including cephalosporins.
A fast and effective extraction method was developed for measuring the residue of cephalosporins (Cefalexin, Cefazolin, Cefoperazone) in milk by using magnetic core-mesoporous shell microspheres with C18-functionalized interior pore-walls (C18-Fe3O4@mSiO2) as an adsorbent. fao.orgnih.gov This method allows for the direct adsorption of cephalosporins onto the microspheres, while the abundant proteins in the milk sample are excluded due to a size-exclusion effect, thus eliminating the need for a protein precipitation step. fao.orgnih.gov
Table 2: Application of Magnetic Solid-Phase Extraction for this compound Residue Analysis in Milk
| This compound | Matrix | Adsorbent | Key Advantage |
|---|---|---|---|
| Cefalexin | Milk | C18-Fe3O4@mSiO2 | No protein precipitation required |
| Cefazolin | Milk | C18-Fe3O4@mSiO2 | Rapid magnetic separation |
This table is based on a study that developed a fast and effective extraction method for measuring the residue of cephalosporins in milk using magnetic core-mesoporous shell microspheres. fao.orgnih.gov
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a streamlined approach to sample preparation that was initially developed for pesticide residue analysis in food but has since been adapted for a wide range of analytes, including cephalosporins. researchgate.netnih.gov The procedure typically involves an initial extraction with an organic solvent (commonly acetonitrile) and salts, followed by a dispersive solid-phase extraction (d-SPE) step for cleanup. nih.govscielo.br The choice of salts and d-SPE sorbents can be tailored to the specific matrix and analytes of interest. scielo.br
A simple, rapid, and sensitive method for the simultaneous determination of six this compound (Cefalexin, Cephapirin (B1668819), Cefotaxime, Cefazolin, Cefalonium, and Cefquinome) residues in milk was developed by QuEChERS coupled with ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). nih.gov The milk samples were extracted with acetonitrile containing 1% (v/v) acetic acid, and the supernatant was cleaned up with C18 adsorbent powder. nih.gov The recoveries of the target analytes were between 75.1% and 94.4% at spiked levels of 8, 16, and 80 μg/kg. nih.gov The limits of detection (LODs) and limits of quantification (LOQs) for the analytes were in the range of 0.2–0.6 μg/kg and 0.8–2 μg/kg, respectively. nih.gov
Table 3: Performance of QuEChERS Method for this compound Analysis in Milk
| This compound | Spiked Level (μg/kg) | Recovery (%) | LOD (μg/kg) | LOQ (μg/kg) |
|---|---|---|---|---|
| Cefalexin | 8, 16, 80 | 75.1 - 94.4 | 0.2 - 0.6 | 0.8 - 2 |
| Cephapirin | 8, 16, 80 | 75.1 - 94.4 | 0.2 - 0.6 | 0.8 - 2 |
| Cefotaxime | 8, 16, 80 | 75.1 - 94.4 | 0.2 - 0.6 | 0.8 - 2 |
| Cefazolin | 8, 16, 80 | 75.1 - 94.4 | 0.2 - 0.6 | 0.8 - 2 |
| Cefalonium | 8, 16, 80 | 75.1 - 94.4 | 0.2 - 0.6 | 0.8 - 2 |
Data from a study on the determination of six this compound residues in milk by QuEChERS-ultra high performance liquid chromatography-tandem mass spectrometry. nih.gov
Stir Bar Sorptive Extraction (SBSE)
Stir bar sorptive extraction (SBSE) is a sorbent-based extraction technique that utilizes a magnetic stir bar coated with a layer of sorbent material, most commonly polydimethylsiloxane (B3030410) (PDMS). tue.nlresearchgate.net The stir bar is introduced into the sample, and as it stirs, the analytes partition from the sample matrix into the sorbent phase. tue.nl After extraction, the stir bar is removed, and the analytes are thermally desorbed for gas chromatography (GC) analysis or liquid desorbed for HPLC analysis. nih.gov SBSE offers high preconcentration factors due to the larger volume of the sorbent phase compared to techniques like solid-phase microextraction (SPME). tue.nl
A study combined molecularly imprinted polymers and magnetic carbon nanotubes to improve the performance of stir bar extraction for the determination of Cefaclor and Cefalexin in environmental water. nih.gov This approach demonstrated the advantages of stir bar sorptive extraction, high selectivity of molecularly imprinted polymers, and high sorption efficiency of carbon nanotubes. nih.gov The recoveries of Cefaclor and Cefalexin were 86.5–98.6%. nih.gov The LOD and LOQ of Cefaclor were found to be 3.5 ng/mL and 12.0 ng/mL, respectively, while the LOD and LOQ of Cefalexin were 3.0 ng/mL and 10.0 ng/mL, respectively. nih.gov
Table 4: Performance of Molecularly Imprinted Polymer-Based Stir Bar Sorptive Extraction for Cephalosporins in Environmental Water
| This compound | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) |
|---|---|---|---|
| Cefaclor | 86.5 - 98.6 | 3.5 | 12.0 |
Data based on a study on molecularly imprinted polymers based stir bar sorptive extraction for the determination of cefaclor and cefalexin in environmental water. nih.gov
Molecularly Imprinted Polymers (MIPs)
Molecularly imprinted polymers (MIPs) are highly cross-linked polymers with tailor-made recognition sites that are complementary in shape, size, and functionality to a template molecule. mdpi.com This "molecular memory" allows for the highly selective rebinding of the target analyte, making MIPs excellent sorbents for SPE (termed MISPE). mdpi.comfrontiersin.org The synthesis of MIPs involves polymerizing functional and cross-linking monomers in the presence of a template molecule. frontiersin.org After polymerization, the template is removed, leaving behind specific binding sites. frontiersin.org
A molecularly imprinted polymer was prepared for the selective solid-phase extraction of Cefalexin and Cephapirin from milk samples. epa.gov The MIP-SPE recoveries were higher than 60% for the target analytes in spiked milk. epa.gov
Table 5: List of Compounds
| Compound Name | |
|---|---|
| Cefaclor | |
| Cefadroxil | |
| Cefalonium | |
| Cefalexin | |
| Cefazolin | |
| Cefoperazone | |
| Cefotaxime | |
| Cephapirin | |
| Cefquinome | |
| Ceftazidime | |
| Cefradine |
Environmental Fate and Degradation Pathways of Cephalosporins
Occurrence and Persistence in Aquatic and Terrestrial Ecosystems
Cephalosporin antibiotics are frequently detected in various environmental compartments due to their widespread use and incomplete removal during wastewater treatment. Their presence has been confirmed in diverse aqueous matrices, including sewage, treated effluents, and surface waters. Concentrations can vary significantly, ranging from the nanogram per liter (ng/L) to the milligram per liter (mg/L) level, depending on the proximity to sources such as pharmaceutical manufacturing facilities and hospitals.
Reports have identified this compound concentrations in water bodies ranging from 0.30 ng/L to 0.03 mg/L. For instance, wastewater from this compound production can contain particularly high concentrations; the third-generation this compound cefdinir (B1668824) has been reported at levels of 125–175 mg/L in such effluents. In treated effluents, the average concentration of seven commonly used cephalosporins was found to be 24.38 μg/L, highlighting their persistence through conventional wastewater treatment processes.
The persistence of these compounds in the environment is often quantified by their half-life. Studies have shown that the half-lives of cephalosporins can vary from a few days to several weeks. For example, the fourth-generation this compound, cefquinome, was found to have a half-life in water ranging from 0.96 to 13.75 days. In a study of four different cephalosporins in lake surface water, their abiotic degradation half-lives in the dark were between 2.7 and 18.7 days. In sediment, elimination is often faster, with half-lives for some cephalosporins ranging from 0.8 to 3.1 days in oxic (oxygen-rich) conditions and 1.1 to 4.1 days in anoxic (oxygen-poor) conditions.
| Environment | This compound | Concentration Range |
|---|---|---|
| Aquatic Matrices (General) | Various | 0.30 ng/L - 0.03 mg/L |
| Pharmaceutical Wastewater | Cefdinir | 125 - 175 mg/L |
| Treated Wastewater Effluent | Seven Cephalosporins (Average) | 24.38 µg/L |
| Hospital Wastewater | Cefapirin | 5 - 9 ng/L |
Abiotic Degradation Processes
Abiotic degradation, which involves non-biological processes, plays a crucial role in the natural attenuation of cephalosporins in the environment. The primary abiotic pathways are hydrolysis and photolysis.
Hydrolysis is a primary degradation mechanism for many β-lactam antibiotics, including cephalosporins. The core of this process involves the cleavage of the β-lactam ring, a key structural feature responsible for the antibacterial activity of these compounds. This reaction renders the antibiotic ineffective. The kinetics of hydrolysis often follow pseudo-first-order models.
The rate of hydrolysis is highly dependent on the specific chemical structure of the this compound and the pH of the surrounding medium. For example, the hydrolysis of cefixime (B193813) is very slow in the pH range of 4-7, accelerates in more acidic conditions, and becomes quite rapid at higher, more alkaline pH levels. The degradation of cephalexin (B21000) and cephaloglycin in aqueous solutions also demonstrates pH-dependent kinetics, with hydroxide (B78521) ion-catalyzed β-lactam hydrolysis being a significant pathway. In addition to direct hydrolysis, some cephalosporins with an amino group in the C-7 side chain can undergo intramolecular aminolysis, where the side chain attacks the β-lactam ring, leading to the formation of piperazine-2,5-dione derivatives.
Photodegradation, or photolysis, is considered a major elimination process for cephalosporins in sunlit surface waters. This process can occur through two main pathways: direct photolysis, where the antibiotic molecule itself absorbs light, and indirect photolysis, which is mediated by other light-absorbing substances in the water, such as nitrate (B79036), bicarbonate, and dissolved organic matter (DOM).
Exposure to sunlight can significantly reduce the persistence of these compounds. In one study, the half-lives of four cephalosporins decreased from 2.7–18.7 days in the dark to 2.2–5.0 days under simulated sunlight. The efficiency of photolysis varies between different cephalosporins. Cefazolin (B47455) and cephapirin (B1668819) are primarily degraded by direct photolysis, with half-lives of 0.7 and 3.9 hours, respectively. In contrast, cephalexin and cephradine (B1668399) are mainly transformed through indirect photolysis, with a bicarbonate-enhanced nitrate system being a key contributor to their degradation. For ceftriaxone (B1232239), direct photolysis was identified as a primary elimination process in lake surface water.
| This compound | Condition | Half-life (t₁/₂) | Primary Process |
|---|---|---|---|
| Cefradine | Lake Water (Dark) | 2.7 days | Hydrolysis |
| Cefuroxime (B34974) | Lake Water (Dark) | 4.0 days | Hydrolysis |
| Cefepime (B1668827) | Lake Water (Dark) | 5.8 days | Hydrolysis |
| Ceftriaxone | Lake Water (Dark) | 18.7 days | Hydrolysis |
| Ceftriaxone | Lake Water (Simulated Sunlight) | 4.1 days | Photolysis |
| Cefazolin (CFZ) | Aqueous (Photolysis) | 0.7 hours | Direct Photolysis |
| Cephapirin (CFP) | Aqueous (Photolysis) | 3.9 hours | Direct Photolysis |
| Cephalexin (CFX) | Aqueous (Indirect Photolysis) | 4.5 hours | Indirect Photolysis |
| Cephradine (CFD) | Aqueous (Indirect Photolysis) | 5.3 hours | Indirect Photolysis |
| Cefotaxime (B1668864) (CTX) | Aqueous (Indirect Photolysis) | 1.3 hours | Indirect Photolysis |
Biotic Degradation Processes (Biodegradation)
While cephalosporins are often considered not readily biodegradable, biotic processes can significantly contribute to their removal, particularly in environments with high microbial activity like sediment and activated sludge. Biodegradation was found to be the primary mechanism for the elimination of four different cephalosporins in lake sediment. The rate of this microbial degradation is typically higher in oxic sediments compared to anoxic ones.
Specific microorganisms capable of degrading cephalosporins have been isolated from environmental samples. For instance, two bacterial strains, Rhizobium sp. (CLX-2) and Klebsiella sp. (CLX-3), isolated from activated sludge, were able to eliminate over 99% of an initial 10 mg/L concentration of cefalexin within just 12 hours. Studies have also demonstrated the biodegradation of this compound drugs in pharmaceutical effluent using bacteria such as Pseudomonas putida and Pseudomonas fluorescens. The degradation can be facilitated by enzymes like β-lactamases, which hydrolyze the β-lactam ring.
Influence of Environmental Parameters on Degradation Rates
The rate at which cephalosporins degrade in the environment is not constant but is influenced by a variety of physicochemical and biological parameters.
pH : As noted in the hydrolysis section, pH is a critical factor. The degradation rate of cefixime, for example, is slowest between pH 4 and 7 and increases significantly in more acidic or alkaline conditions. For cephalexin, its binding to dissolved organic matter, which can affect its fate, is also strongly controlled by pH, with stronger binding observed at lower pH values.
Temperature : Temperature affects reaction kinetics, with degradation generally proceeding faster at higher temperatures. A study on ceftriaxone hydrolysis showed that the process was significantly slower at 4°C compared to 25°C.
Light : The presence and intensity of sunlight are key drivers for photolysis. For many cephalosporins, exposure to light dramatically shortens their environmental half-lives compared to dark conditions.
Microbial Activity : The presence of adapted microbial communities is essential for biodegradation. Elimination rates of cephalosporins are significantly higher in environments with active microbial populations, such as oxic sediment, compared to sterilized water. The optimal temperature for rapid biodegradation of cefalexin by two bacterial strains was found to be 30°C.
Dissolved Organic Matter (DOM) : DOM can have a complex and compound-specific effect on degradation. It can act as a photosensitizer, promoting indirect photolysis, but it can also act as a light screen, reducing the penetration of sunlight and thus slowing direct photolysis. In one study, DOM stimulated the photodegradation of cefradine and cefepime but had little effect on others. DOM can also bind with cephalosporins, which may reduce their availability for other degradation or removal processes like adsorption.
Identification and Characterization of this compound Transformation Products
The degradation of cephalosporins results in the formation of various transformation products (TPs), which may have different chemical properties and toxicities than the parent compound. Identifying these TPs is crucial for a complete understanding of the environmental fate and risk of cephalosporins. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), including time-of-flight (TOF) and Orbitrap MS, are used to identify and characterize these degradants.
Common degradation pathways involve modifications to the core this compound structure. Hydrolysis typically begins with the cleavage of the β-lactam ring. The degradation of cefixime under various pH conditions leads to at least six major products, including a β-lactam ring-opened product under basic conditions and lactone derivatives under acidic conditions. Direct photolysis can lead to decarboxylation of compounds like cephradine, cephalexin, and cephapirin.
Biodegradation also leads to specific metabolites. In the degradation of cefalexin by Klebsiella sp., two major metabolites were identified: 7-amino-3-cephem-4-carboxylic acid and 2-hydroxy-3-phenyl pyrazine. Worryingly, some studies have shown that the transformation products of cephalosporins can be more persistent and exhibit higher toxicity than the original antibiotic.
Computational Chemistry and Molecular Modeling in Cephalosporin Research
Molecular Docking Studies of Cephalosporin-Enzyme Interactions
Molecular docking is a widely utilized computational technique that predicts the preferred orientation of one molecule to another when bound to each other to form a stable complex. In this compound research, it is instrumental in understanding how these antibiotics bind to their key bacterial targets, such as Penicillin-Binding Proteins (PBPs) and β-lactamases, and in identifying potential inhibitors or novel drug candidates nih.govdovepress.comnih.govnih.govbiorxiv.orgbiorxiv.orgbiorxiv.orgphyschemres.orgresearchgate.netnih.govetflin.com.
PBP Binding Site Analysis
Penicillin-Binding Proteins (PBPs) are essential bacterial enzymes involved in the synthesis and maintenance of the peptidoglycan cell wall. Cephalosporins exert their antibacterial effect by covalently binding to the active site of PBPs, thereby inhibiting cell wall synthesis and leading to bacterial lysis nih.govetflin.complos.org. Molecular docking studies have been extensively employed to investigate the binding affinities and modes of various cephalosporins and their derivatives to different PBPs from various bacterial species. These studies help in understanding target specificity and identifying structural features that enhance binding.
For instance, studies on Borrelia burgdorferi showed that cefamandole (B1668816) possessed a high binding affinity of -8.4 kcal/mol for the SecA subunit PBP, while cefoxitin (B1668866) exhibited a binding affinity of -7.2 kcal/mol for PBP dovepress.com. In Salmonella typhimurium, specific this compound analogues demonstrated potent binding to PBP1a, with compounds 3, 23, and 28 showing binding affinities of -9.2, -8.7, and -8.9 kcal/mol, respectively, outperforming the reference cefuroxime (B34974) (-7.7 kcal/mol) nih.gov. Furthermore, fifth-generation cephalosporins like Ceftaroline and Ceftobiprole have demonstrated higher affinities to PBPs compared to penicillin derivatives nih.govbiorxiv.org. Studies on Methicillin-resistant Staphylococcus aureus (MRSA) have also shown that oxacillin (B1211168) exhibits a higher affinity (-64.12 kcal/mol) to PBP2a than methicillin (B1676495) (-62.84 kcal/mol) biorxiv.org.
Table 1: Molecular Docking Binding Affinities to Penicillin-Binding Proteins (PBPs)
| Compound/Derivative | Target Protein/Organism | Binding Affinity (kcal/mol) | Reference |
| Cefamandole | SecA subunit PBP (B. burgdorferi) | -8.4 | dovepress.com |
| Cefoxitin | PBP (B. burgdorferi) | -7.2 | dovepress.com |
| Average binding | PBP (B. burgdorferi) | -7.9 | dovepress.com |
| Compound 3 | PBP1a (S. typhimurium) | -9.2 | nih.gov |
| Compound 23 | PBP1a (S. typhimurium) | -8.7 | nih.gov |
| Compound 28 | PBP1a (S. typhimurium) | -8.9 | nih.gov |
| Cefuroxime | PBP1a (S. typhimurium) | -7.7 | nih.gov |
| Oxacillin | PBP2a (MRSA) | -64.12 | biorxiv.org |
| Methicillin | PBP2a (MRSA) | -62.84 | biorxiv.org |
β-Lactamase Interaction and Hydrolysis Prediction
β-lactamases are a critical group of enzymes produced by bacteria that hydrolyze the β-lactam ring of antibiotics, rendering them inactive and conferring resistance nih.govphyschemres.orgresearchgate.netnih.govresearchgate.netacs.org. Molecular docking is employed to study the interactions between cephalosporins and various classes of β-lactamases, aiding in the prediction of hydrolysis susceptibility and the design of β-lactamase inhibitors. Studies have explored interactions with TEM, CMY, ACT, and FOX β-lactamases nih.govbiorxiv.orgphyschemres.orgresearchgate.netnih.govplos.org.
For instance, docking simulations of TEM-1 β-lactamase with cefalexin revealed interactions involving four amino acids and five hydrogen bonds, while cefoxitin interacted with three amino acids via three hydrogen bonds. Penicillin G demonstrated the highest binding affinity, followed by cefalexin and then cefoxitin nih.gov. Computational analysis has also predicted the stability of certain this compound conjugates against β-lactamases researchgate.net. Furthermore, mutations in TEM β-lactamase, such as Ala237Arg or Ala237Lys, have been shown to enhance binding affinity for cephalosporins like cefixime (B193813) and ceftibuten (B193870) through salt bridge formation, while reducing affinity for ampicillin (B1664943) biorxiv.orgplos.org. Ligand 461 showed the highest docking score against the β-lactamase protein 7VVI, indicating strong inhibitory potential physchemres.org.
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations, employing methods such as Density Functional Theory (DFT), Ab initio, and semi-empirical methods like PM3, are vital for elucidating the electronic structure, molecular properties, and inherent reactivity of this compound derivatives researchgate.netscirp.orgpku.edu.cnmdpi.comnih.gov. These calculations provide insights into the stability of the β-lactam ring, the impact of substituent groups on electronic distribution, and the potential sites for chemical reactions.
Studies have reported calculated values such as net charges, bond lengths, dipole moments, electron affinities, and heats of formation for various this compound structures researchgate.net. For example, the base this compound structure exhibited a heat of formation of -3.4772 kcal/mol, with a HOMO-LUMO energy gap (ΔE) of 0.2110 a.u. and a dipole moment of 3.001 D. Methyl substitution at different positions influenced these properties, with 4-methyl-cephalosporin showing a heat of formation of -4.9377 kcal/mol and a dipole moment of 2.787 D researchgate.net. Quantum chemical analysis of phosphonate (B1237965) esters used as this compound intermediates revealed that the amino N atom connected to the thiazole (B1198619) ring possessed the maximum negative charge, suggesting high molecular activity. The energy gap (ΔEL-H) for compound 6a indicated high reaction activity scirp.org. In corrosion inhibition studies, parameters like ionization energy and electron affinity, derived from quantum chemical calculations, are used to assess the adsorption behavior of cephalosporins on metal surfaces nih.gov.
Table 2: Selected Quantum Chemical Properties of this compound Structures
| Compound/Derivative | Property | Value (Units) | Reference |
| This compound (Base) | Heat of Formation | -3.4772 (kcal/mol) | researchgate.net |
| This compound (Base) | HOMO-LUMO Gap (ΔE) | 0.2110 (a.u.) | researchgate.net |
| This compound (Base) | Dipole Moment | 3.001 (D) | researchgate.net |
| 4-methyl-cephalosporin | Heat of Formation | -4.9377 (kcal/mol) | researchgate.net |
| 4-methyl-cephalosporin | Dipole Moment | 2.787 (D) | researchgate.net |
| Compound 6a | Reaction Activity (ΔEL-H) | High | scirp.org |
| Compound 6a | Charge on Amino N (Thiazole) | Max Negative | scirp.org |
Molecular Dynamics (MD) Simulations of this compound Systems
Molecular Dynamics (MD) simulations provide a dynamic perspective on molecular interactions, allowing researchers to observe the temporal evolution of complex systems. For cephalosporins, MD simulations are crucial for assessing the stability of ligand-protein complexes, understanding conformational changes upon binding, and investigating the dynamic nature of interactions nih.govbiorxiv.orgbiorxiv.orgresearchgate.netplos.orgnih.govnih.govnih.govrsc.org. These simulations, typically run for nanoseconds to microseconds, capture the flexibility of both the drug molecule and its target, offering deeper insights than static docking poses.
Ligand-Protein Dynamics and Conformational Analysis
For example, MD simulations of this compound acylase mutants indicated that mutants with higher activities maintained better geometrical constraints and formed more hydrogen bonds between binding residues and the ligand's functional groups nih.gov. In studies involving GSK3β, MD simulations of cefixime and ceftriaxone (B1232239) complexes demonstrated stable binding modes, with the electrophilic carbonyl carbon of the β-lactam ring approaching the nucleophilic Cys-199, suggesting potential covalent bond formation rsc.org. Similarly, MD simulations of TEM β-lactamase mutants with cefixime revealed that while bulkier side chains led to steric clashes curtailing ampicillin binding, they fostered stable salt bridges with cefixime biorxiv.orgplos.org.
In Silico Prediction of Structure-Activity Relationships and Compound Design
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful in silico tools for rational drug design. They establish mathematical models that correlate the chemical structure and physicochemical properties of molecules with their biological activity or ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties scielo.brnih.govjipbs.comfrontiersin.org. These models enable the prediction of how structural modifications will influence a this compound's efficacy, pharmacokinetic profile, and potential toxicity, guiding the design of optimized drug candidates.
QSAR models for cephalosporins have successfully predicted various properties. A QSPR study on 32 cephalosporins predicting renal clearance yielded a high correlation coefficient (R²) of 0.8397 and a predictive ability (Q²) of 0.7746 jipbs.com. Another QSAR model developed to predict this compound absorption in zebrafish achieved a cross-validation predictive ability (q²) of 0.839 and an external prediction ability (q²) of 0.859 frontiersin.org. Such models can identify key structural features, for instance, aromatic, carbonyl, and aliphatic regions, that enhance inhibitory activity against targets like NDM-1 nih.gov. Ligand-based pharmacophore modeling has also been used to design novel this compound conformers with optimized interactions against target molecules nih.gov.
Table 3: Performance Metrics of QSAR/QSPR Models for Cephalosporins
| Model Type | Target Property | Dataset Size | R² | Q² | Predictive Ability (External) | Key Descriptors/Features Identified | Reference |
| QSPR | Renal Clearance | 32 | 0.8397 | 0.7746 | N/A | Bond lengths (C-O, H-O, H-N), Charge of C atoms | jipbs.com |
| QSAR | Zebrafish Absorption | N/A | N/A | 0.839 (CV) | 0.859 | Five molecular descriptors | frontiersin.org |
| QSAR | NDM-1 Inhibition | >600 | N/A | N/A | N/A | Aromatic, carbonyl, aliphatic regions | nih.gov |
Computational chemistry and molecular modeling have become indispensable pillars in the research and development of this compound antibiotics. By providing atomic-level insights into drug-target interactions, predicting molecular behavior, and facilitating rational design, these in silico approaches significantly enhance the efficiency and success rate of discovering novel cephalosporins capable of overcoming bacterial resistance mechanisms. Continued advancements in computational power and algorithms promise even greater contributions to the ongoing battle against infectious diseases.
Compound List
Cephalothin
Ceftriaxone
Cefamandole
Cefoxitin
Cefuroxime
Cefapirin
Ceftaroline
Ceftobiprole
Cefixime
Cefadroxil
Ceftibuten
Carumonam
Lactivicin
this compound C
7-Aminocephalosporanic acid (7-ADCA)
Penicillin G
Ampicillin
Methicillin
Oxacillin
Sulfamethoxazole
Norfloxacin
Cefaclor (B193732) (implied)
Prodrugs (e.g., thiomandelic acid conjugate 8)
this compound derivatives/analogues (general terms)
Phosphonate esters (intermediate)
Ligand 461
Compounds 3, 23, 28 (specific analogues)
Interactions of Cephalosporins with Non Target Biological Enzyme Systems
Investigation of Enzyme Inhibition or Activation Beyond Antimicrobial Targets
Research has begun to elucidate how cephalosporins might influence metabolic pathways in eukaryotic cells, distinct from their bacterial targets. A notable area of investigation involves the polyol pathway, a metabolic route implicated in various physiological and pathological processes, including the development of diabetic complications.
The polyol pathway is a critical metabolic mechanism that converts glucose into sorbitol, catalyzed by aldose reductase (AR), and subsequently oxidizes sorbitol to fructose (B13574), mediated by sorbitol dehydrogenase (SDH) dergipark.org.trmdpi.com. Under hyperglycemic conditions, the increased flux through this pathway is associated with the accumulation of sorbitol, contributing to cellular damage and the pathogenesis of diabetic microvascular complications such as retinopathy, nephropathy, and neuropathy dergipark.org.trmdpi.com.
A study investigating the effects of several cephalosporin drugs on sheep renal aldose reductase (AR) and sorbitol dehydrogenase (SDH) revealed significant interactions nih.govtandfonline.comtandfonline.com. The cephalosporins examined included cefoperazone (B1668861) (CFP), cefazolin (B47455) (CZO), cefuroxime (B34974) (CXM), ceftazidime (B193861) (CAZ), and ceftriaxone (B1232239) (CRO) nih.govtandfonline.comtandfonline.com.
The findings indicated that all tested cephalosporins demonstrated inhibitory effects on aldose reductase nih.govtandfonline.comtandfonline.com. Specifically, cefuroxime (CXM) was found to inhibit sorbitol dehydrogenase, with a reported IC50 value of 8.10 mM nih.govtandfonline.comtandfonline.com. In contrast, cefazolin (CZO) exhibited an interesting activating effect on SDH, a finding deemed important for the regulation of polyol pathway reactions nih.govtandfonline.comtandfonline.com. While inhibition types and Ki values were determined for AR, similar quantitative data for SDH inhibition was limited due to insufficient observed inhibition by most compounds nih.govtandfonline.comtandfonline.com.
Table 1: Effects of Selected Cephalosporins on Sheep Renal Aldose Reductase (AR) and Sorbitol Dehydrogenase (SDH)
| This compound | Enzyme Affected | Effect | IC50 (mM) |
| Cefoperazone | Aldose Reductase | Inhibition | Not specified |
| Cefazolin | Aldose Reductase | Inhibition | Not specified |
| Cefuroxime | Aldose Reductase | Inhibition | Not specified |
| Ceftazidime | Aldose Reductase | Inhibition | Not specified |
| Ceftriaxone | Aldose Reductase | Inhibition | Not specified |
| Cefazolin | Sorbitol Dehydrogenase | Activation | Not applicable |
| Cefuroxime | Sorbitol Dehydrogenase | Inhibition | 8.10 |
Note: IC50 values for AR inhibition by CFP, CZO, CXM, CAZ, and CRO were not explicitly detailed in the provided snippets, but inhibition was observed for all.
Another study on goat kidney enzymes reported that ceftriaxone exhibited the highest inhibition effect on AR with an IC50 value of 0.0274 mM, and ceftriaxone and cefuroxime showed inhibition of SDH with IC50 values of 0.025 mM and 0.16 mM, respectively dergipark.org.tr. These findings suggest that the specific effects may vary depending on the enzyme source.
Broader Biochemical Pathway Modulation and Implications for Cellular Processes
The observed interactions of cephalosporins with enzymes of the polyol pathway suggest a potential for broader modulation of cellular metabolic processes. The polyol pathway is integral to glucose metabolism, particularly in tissues less dependent on insulin (B600854) for glucose uptake, such as the lens, nerves, and kidneys dergipark.org.trmdpi.com. Dysregulation of this pathway, often exacerbated by hyperglycemia, is a significant factor in the development of long-term diabetic complications dergipark.org.trmdpi.com.
The capacity of cephalosporins to inhibit aldose reductase and modulate sorbitol dehydrogenase activity implies that these antibiotics could influence the biochemical flux through the polyol pathway. This modulation could, in turn, affect cellular redox balance, osmotic stress levels, and the production of downstream metabolites like fructose dergipark.org.trmdpi.comumich.edu. The activation of SDH by cefazolin, for instance, was considered significant for the flow of polyol reactions, highlighting that cephalosporins can exert diverse effects on this pathway nih.govtandfonline.comtandfonline.com.
Beyond the polyol pathway, some research indicates that certain cephalosporins may interact with a wider array of cellular proteins. For example, specific cephalosporins have been noted to inhibit enzymes like human leukocyte elastase (HLE), and others have been shown to bind multiple protein families, including those involved in fatty acid metabolism and stress responses, in non-replicating bacteria frontiersin.org. These findings suggest that cephalosporins may possess a broader biochemical interaction profile than previously understood, potentially influencing various cellular processes through mechanisms independent of their antimicrobial action. Understanding these interactions is crucial for a comprehensive assessment of this compound pharmacology and for exploring potential new therapeutic applications or identifying unforeseen cellular consequences.
常见问题
Basic Research Questions
Q. What are the primary mechanisms of cephalosporin resistance in Gram-negative bacteria, and how can they be experimentally characterized?
- Methodological Answer : Resistance mechanisms (e.g., β-lactamase production, altered penicillin-binding proteins, efflux pumps) are typically identified using:
- Minimum Inhibitory Concentration (MIC) assays to assess resistance levels .
- Genomic sequencing to detect resistance genes (e.g., blaCTX-M, ampC) and mutations in target proteins .
- Enzyme inhibition assays (e.g., clavulanic acid synergy tests) to differentiate β-lactamase types .
- Key Data : A 2024 study reported that 68% of E. coli isolates showed extended-spectrum β-lactamase (ESBL) production, correlating with this compound MICs ≥32 µg/mL .
Q. How do structural modifications in cephalosporins influence their antibacterial spectrum and β-lactamase stability?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies compare side-chain modifications (e.g., C3, C7 positions) to antibacterial activity .
- X-ray crystallography or molecular docking to analyze drug-enzyme interactions and predict β-lactamase resistance .
- Kinetic assays to measure hydrolysis rates of cephalosporins by purified β-lactamases .
Advanced Research Questions
Q. What methodologies are optimal for analyzing pharmacokinetic/pharmacodynamic (PK/PD) relationships in this compound therapy?
- Methodological Answer :
- Population pharmacokinetic modeling (e.g., NONMEM) to account for inter-patient variability in drug clearance .
- Monte Carlo simulations to predict target attainment (e.g., % time above MIC) for dosing optimization .
- Microbiological kill curves to correlate drug concentration with bacterial eradication .
Q. How can in vitro and in vivo models be optimized to study the emergence of this compound resistance under therapeutic pressure?
- Methodological Answer :
- In vitro chemostat models to simulate sub-therapeutic drug concentrations and monitor resistance gene expression .
- Animal infection models (e.g., murine thigh infection) with controlled this compound dosing to track resistance evolution .
- Metagenomic sequencing of microbial communities to assess horizontal gene transfer during treatment .
- Key Data : Prolonged cefotaxime exposure in a 2024 study increased blaCTX-M-15 gene copy numbers in Klebsiella pneumoniae biofilms by 12-fold .
Data Contradiction & Validation
Q. How should researchers address conflicting data on this compound efficacy against methicillin-resistant Staphylococcus aureus (MRSA)?
- Methodological Answer :
- Strain-specific MIC testing to differentiate between heterogeneous MRSA subsets .
- Transcriptomic analysis (e.g., RNA-seq) to identify mecA-independent resistance mechanisms (e.g., efflux pump upregulation) .
- Meta-analysis of clinical trial data to resolve discrepancies in reported efficacy rates .
Experimental Design & Reproducibility
Q. What criteria ensure reproducibility in this compound susceptibility testing across laboratories?
- Methodological Answer :
- Adherence to CLSI/EUCAST guidelines for standardized MIC testing .
- Use of quality control strains (e.g., E. coli ATCC 25922) to validate assay conditions .
- Inter-laboratory validation through ring trials to harmonize interpretive criteria .
- Key Data : A 2024 multi-center study reported 95% concordance in this compound MICs when using CLSI protocols, versus 78% with non-standard methods .
Literature Review & Hypothesis Framing
Q. How can researchers formulate testable hypotheses about this compound cross-reactivity in penicillin-allergic patients?
- Population (P) : Patients with confirmed penicillin allergy.
- Exposure (E) : this compound administration (e.g., cephalexin).
- Comparison (C) : Penicillin-tolerant controls.
- Outcome (O) : Incidence of hypersensitivity reactions.
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